molecular formula C9H10BrNO3 B578077 2-Bromo-4-nitro-1-propoxybenzene CAS No. 1352318-25-2

2-Bromo-4-nitro-1-propoxybenzene

Cat. No.: B578077
CAS No.: 1352318-25-2
M. Wt: 260.087
InChI Key: PUDSNKROJBEMKJ-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-1-propoxybenzene: is an organic compound with the molecular formula C9H10BrNO3 . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a nitro group at the fourth position, and a propoxy group at the first position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-4-nitro-1-propoxybenzene typically involves multiple steps, starting from benzene or its derivatives. One common route includes:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-4-nitro-1-propoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Scientific Research Applications

2-Bromo-4-nitro-1-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research into its potential as a pharmacophore for developing new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-1-propoxybenzene depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets. The bromine atom can participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

  • 2-Bromo-4-nitro-1-methoxybenzene
  • 2-Bromo-4-nitro-1-ethoxybenzene
  • 2-Bromo-4-nitro-1-butoxybenzene

Comparison:

2-Bromo-4-nitro-1-propoxybenzene is unique due to its specific propoxy group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and butoxy analogs. The length of the alkoxy chain can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

2-bromo-4-nitro-1-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDSNKROJBEMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718318
Record name 2-Bromo-4-nitro-1-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-25-2
Record name 2-Bromo-4-nitro-1-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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